

Challenges in replicating (R)-Fasiglifam clinical trial findings in vitro.

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Compound of Interest		
Compound Name:	(R)-Fasiglifam	
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Technical Support Center: (R)-Fasiglifam In Vitro Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in replicating the clinical trial findings of **(R)-Fasiglifam** (TAK-875) in vitro. The primary focus is to address the discrepancies between the intended antidiabetic efficacy and the observed hepatotoxicity in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of Fasiglifam (TAK-875) terminated?

A1: The development of Fasiglifam was terminated during Phase III clinical trials due to concerns about drug-induced liver injury (DILI).[1][2][3][4][5] While the drug showed efficacy in improving glycemic control in patients with type 2 diabetes, a notable incidence of elevated liver enzymes (ALT and AST) was observed in patients receiving Fasiglifam compared to placebo.[2][6][5]

Q2: What is the primary mechanism of action of Fasiglifam for its antidiabetic effect?

A2: Fasiglifam is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7][8] GPR40 is primarily expressed on

Troubleshooting & Optimization





pancreatic β-cells.[9][10] Activation of GPR40 by Fasiglifam potentiates glucose-stimulated insulin secretion (GSIS).[7][11] It acts as an ago-allosteric modulator, meaning it works in concert with endogenous free fatty acids to enhance its effect.[7][11] The primary signaling pathway involves the Gq protein, leading to activation of phospholipase C and an increase in intracellular calcium levels.[9][12]

Q3: What are the suspected mechanisms behind Fasiglifam-induced hepatotoxicity observed in vitro?

A3: In vitro studies suggest a multi-faceted mechanism for Fasiglifam's liver toxicity, which is likely independent of its GPR40 agonism. The key proposed mechanisms include:

- Formation of a reactive acyl glucuronide (AG) metabolite: This metabolite can covalently bind to cellular proteins, leading to cellular stress and damage.[1][13][14]
- Inhibition of hepatic transporters: Fasiglifam and its AG metabolite have been shown to inhibit bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRP2, MRP3), which can lead to the accumulation of toxic bile acids and the drug itself within hepatocytes.[1][13][15]
- Mitochondrial toxicity: Fasiglifam has been observed to impair mitochondrial respiration in HepG2 cells.[13][16]
- Generation of Reactive Oxygen Species (ROS): Some studies have indicated that Fasiglifam
 can induce ROS production in hepatocytes, contributing to oxidative stress.[17]

Troubleshooting Guide

Problem 1: I am observing high cytotoxicity in my primary human hepatocyte culture when treated with Fasiglifam, which doesn't seem to correlate with its GPR40 activity.

- Possible Cause 1: Metabolite-mediated toxicity. The parent compound, Fasiglifam, may be
 metabolized into a reactive acyl glucuronide by the hepatocytes. This metabolite is
 implicated in covalent binding to proteins and subsequent cellular damage.[1][13][14]
- Troubleshooting Tip 1: Consider using hepatocytes with varying levels of glucuronidation activity or co-incubating with inhibitors of UGT enzymes to assess the contribution of the acyl



glucuronide metabolite to the observed toxicity.

- Troubleshooting Tip 2: Perform covalent binding assays using radiolabeled Fasiglifam to quantify the extent of protein adduct formation.[1]
- Possible Cause 2: Inhibition of bile acid transporters. Fasiglifam and its metabolites can
 inhibit key hepatic transporters like BSEP and MRPs, leading to intracellular accumulation of
 toxic bile acids.[1][13]
- Troubleshooting Tip 3: Utilize specific assays to measure the inhibitory potential of Fasiglifam on BSEP, MRP2, and MRP3. This can be done using membrane vesicles expressing these transporters or in sandwich-cultured hepatocytes.
- Troubleshooting Tip 4: Measure intracellular bile acid concentrations in your hepatocyte cultures following Fasiglifam treatment.

Problem 2: My in vitro insulin secretion assay using pancreatic β -cell lines (e.g., INS-1) shows a potent response to Fasiglifam, but I want to investigate the potential for off-target effects.

- Possible Cause: While Fasiglifam is a selective GPR40 agonist, at higher concentrations or in different cell types, it may exhibit off-target activities that are not apparent in standard efficacy assays. The hepatotoxicity is a key example of an off-target effect.
- Troubleshooting Tip 1: To investigate potential hepatotoxicity, co-culture pancreatic islets or β-cell lines with primary hepatocytes or hepatoma cell lines (e.g., HepG2) to create a more physiologically relevant in vitro system.
- Troubleshooting Tip 2: In your β-cell line experiments, ensure you are using a glucose concentration that allows for the potentiation of insulin secretion, as Fasiglifam's effect is glucose-dependent.[7][11]
- Troubleshooting Tip 3: When assessing off-target effects, particularly hepatotoxicity, it is crucial to use relevant cell models such as primary human hepatocytes or 3D liver microtissues, as these more closely mimic the in vivo liver environment.[14]

Data Summary



Table 1: Clinical Trial Data on Liver Enzyme Elevation

Parameter	Fasiglifam	Placebo
Incidence of ALT or AST ≥3 x ULN	2.1%	0.5%
Incidence of ALT or AST ≥10 x ULN	0.31%	0.06%
Mean Change in AST from Baseline (units/L)	+2.4	-1.0
Mean Change in ALT from Baseline (units/L)	+4.2	-1.3

Data from a randomized controlled cardiovascular outcomes safety trial.[2]

Table 2: In Vitro Efficacy and Cytotoxicity Data for Fasiglifam



Parameter	Cell Type	Value
Efficacy (GPR40 Agonism)		
EC50 for IP Production	CHO-hGPR40	72 nM
Cytotoxicity		
TC50 (24-48h, ATP endpoint)	Primary Human Hepatocytes (2D)	56 - 68 μΜ
TC50 (14 days) shift vs 24h	Human Liver Microtissue (3D)	2.7 - 3.6 fold lower
Cytotoxicity observed from (WST-1 assay)	HepG2 (2D)	~100 μM
Hepatotoxicity Mechanisms		
Covalent Binding Burden (CVB)	Human Hepatocytes	2.0 mg/day
MRP3 Inhibition (by Acyl Glucuronide)	-	IC50: 0.21 μM

[13][8][14][17]

Experimental Protocols

Protocol 1: Covalent Protein Binding Assay in Cryopreserved Human Hepatocytes

- Hepatocyte Preparation: Thaw and prepare cryopreserved human hepatocytes according to the supplier's instructions. Assess viability using trypan blue exclusion.
- Incubation: Incubate hepatocytes (1 x 10⁶ cells/mL) in Krebs-Henseleit buffer (KHB) in glass tubes at 37°C under 5% CO2 with constant shaking.
- Treatment: Add 10 μ M of 14 C-labeled Fasiglifam to the hepatocyte suspension. For a positive control, use a compound known to form covalent bonds, such as diclofenac (10 μ M).
- Incubation Period: Incubate for 4 hours.



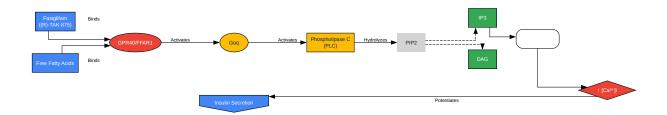
- Protein Precipitation and Washing: After incubation, pellet the cells and precipitate the
 protein using a suitable solvent (e.g., ice-cold acetonitrile). Wash the protein pellet multiple
 times with solvents like acetonitrile and methanol to remove any non-covalently bound
 radiolabeled compound.
- Quantification: Solubilize the final protein pellet and determine the amount of radioactivity using liquid scintillation counting. Measure the protein concentration using a standard assay (e.g., BCA assay).
- Calculation: Express the covalent binding as pmol equivalent/mg protein.

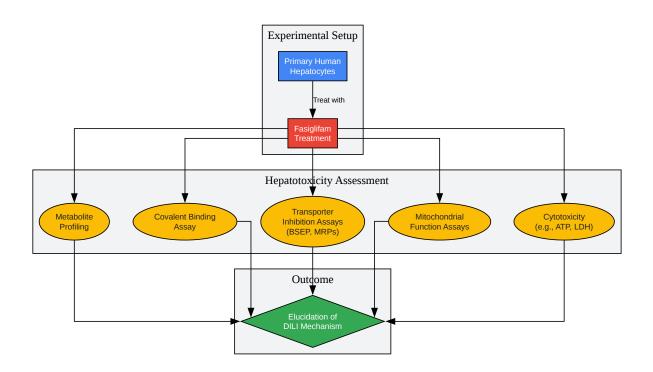
[Based on methodology described in[1]]

Visualizations

Signaling Pathway







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